molecular formula C23H16Cl2N2O3S B3036917 5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole CAS No. 400085-93-0

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole

Cat. No. B3036917
CAS RN: 400085-93-0
M. Wt: 471.4 g/mol
InChI Key: ULUIIGUXACSFKW-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole, also known as CP-S-P, is a synthetic molecule that has been recently developed as a potential therapeutic agent for a variety of diseases. CP-S-P is an innovative compound that has shown promising results in research studies and is being studied further for its potential therapeutic applications. The synthesis method of CP-S-P, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions are discussed in

Scientific Research Applications

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has been studied for its potential therapeutic applications in a variety of diseases. It has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of proinflammatory leukotrienes. Inhibiting 5-LOX activity has been found to be beneficial in the treatment of inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease. In addition, this compound has also been studied for its potential anti-cancer properties, with promising results. It has been found to inhibit the growth of several types of cancer cells, including breast cancer, colon cancer, and lung cancer.

Mechanism of Action

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole is believed to inhibit 5-LOX activity by binding to the active site of the enzyme and preventing it from catalyzing the formation of proinflammatory leukotrienes. This inhibition of 5-LOX activity has been found to be beneficial in the treatment of inflammatory diseases, as well as in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of 5-LOX, which is involved in the synthesis of proinflammatory leukotrienes. In addition, it has been found to inhibit the growth of several types of cancer cells, including breast cancer, colon cancer, and lung cancer. Furthermore, this compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has several advantages for laboratory experiments. It is a relatively simple molecule to synthesize, and it can be produced in large quantities. In addition, it is a potent inhibitor of 5-LOX, which makes it a useful tool for studying the effects of 5-LOX inhibition in various diseases. However, this compound also has some limitations. It is a relatively new compound, and its effects on humans have not yet been fully studied. In addition, its effects on other enzymes and pathways have not yet been fully characterized.

Future Directions

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole has shown promising results in research studies and is being studied further for its potential therapeutic applications. Potential future directions for research on this compound include further studies on its effects on 5-LOX, as well as its effects on other enzymes and pathways. In addition, further studies on its effects on human health and its potential therapeutic applications in various diseases should be conducted. Finally, further studies on the synthesis of this compound should be conducted in order to optimize the synthesis process and reduce the cost of production.

properties

IUPAC Name

5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O3S/c24-18-10-12-19(13-11-18)30-22(16-17-6-2-1-3-7-17)21-14-15-26-27(21)31(28,29)23-9-5-4-8-20(23)25/h1-16H/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUIIGUXACSFKW-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=NN2S(=O)(=O)C3=CC=CC=C3Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=NN2S(=O)(=O)C3=CC=CC=C3Cl)/OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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